
Pyrimidine-2-carboximidamide acetate
Übersicht
Beschreibung
Pyrimidine-2-carboximidamide acetate is a compound with the molecular formula C7H10N4O2 . It is known to exist in the form of a white crystalline powder .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including Pyrimidine-2-carboximidamide acetate, has been described in several studies . These methods involve various chemical reactions, including the use of samarium chloride catalyzed cyclisation of β-formyl enamides using urea as a source of ammonia under microwave irradiation .
Molecular Structure Analysis
The molecular structure of Pyrimidine-2-carboximidamide acetate has been analyzed in several studies . The InChI code for this compound is 1S/C5H6N4.C2H4O2/c6-4(7)5-8-2-1-3-9-5;1-2(3)4/h1-3H,(H3,6,7);1H3,(H,3,4) .
Chemical Reactions Analysis
Pyrimidine derivatives, including Pyrimidine-2-carboximidamide acetate, have been involved in various chemical reactions . For instance, a cascade of stepwise inverse electron-demand hetero-Diels–Alder reactions, followed by retro-Diels–Alder reactions and the elimination of water, has been reported .
Wissenschaftliche Forschungsanwendungen
RAGE Inhibitors in Chronic Inflammatory Diseases
Specific Scientific Field
This application falls under the field of Pharmacology and Medicinal Chemistry .
Summary of the Application
Pyrimidine-2-carboxamide analogs, including Pyrimidine-2-carboximidamide acetate, have been investigated as potential inhibitors of the Receptor for Advanced Glycation End products (RAGE). RAGE is a multi-ligand binding transmembrane receptor of the immunoglobulin superfamily, which is over-expressed in chronic inflammatory diseases .
Methods of Application
To identify improved drug-like RAGE inhibitors, scientists designed and synthesized pyrimidine-2-carboxamide analogs based on previous work. Several potent analogs with improved hydrophilicity were identified by evaluating their RAGE inhibitory activity .
Results or Outcomes
One of the potent analogs did not exhibit undesired cytotoxicity in contrast with the parent RAGE inhibitors. This suggests that these analogs could potentially be used as therapeutic agents in the treatment of chronic inflammatory diseases .
Anti-inflammatory Activities
Specific Scientific Field
This application is in the field of Pharmacology and Medicinal Chemistry .
Summary of the Application
Pyrimidines, including Pyrimidine-2-carboximidamide acetate, have been studied for their anti-inflammatory effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Methods of Application
The key mechanism of action involves the suppression of the cyclooxygenase (COX) enzymes, which are responsible for the production of prostanoids, including the prostaglandins, prostacyclin and thromboxane .
Results or Outcomes
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects. Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Safety And Hazards
Zukünftige Richtungen
Pyrimidine derivatives, including Pyrimidine-2-carboximidamide acetate, have been the subject of ongoing research due to their wide range of pharmacological effects . Future research directions include the development of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimum toxicity , as well as the exploration of pyrimidine-based drugs for various therapeutic applications .
Eigenschaften
IUPAC Name |
acetic acid;pyrimidine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4.C2H4O2/c6-4(7)5-8-2-1-3-9-5;1-2(3)4/h1-3H,(H3,6,7);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBMXRVMNUXJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CN=C(N=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-2-carboximidamide acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






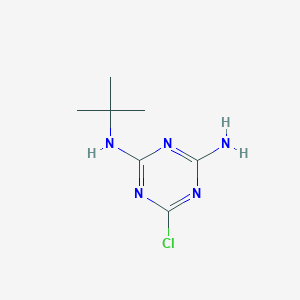

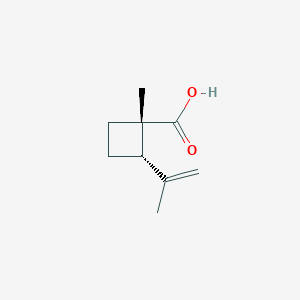


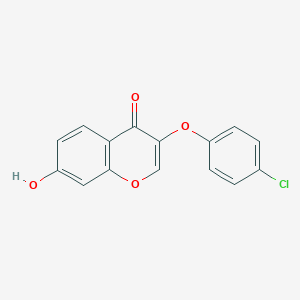
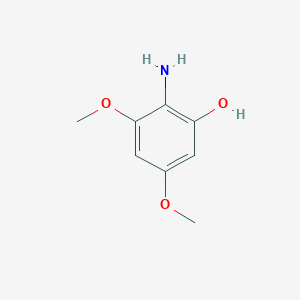
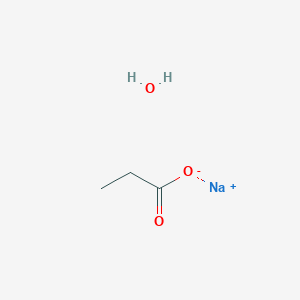
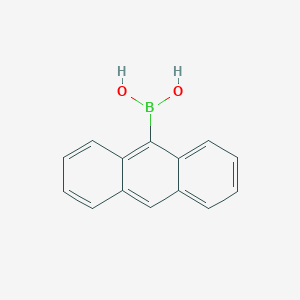
![N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B152768.png)
